molecular formula C13H8F2N2O B13560116 2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine

2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine

Cat. No.: B13560116
M. Wt: 246.21 g/mol
InChI Key: GAGUTEOWIADJBC-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with a 3,4-difluorophenyl group and an amine group at the 6th position. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-difluoroaniline with salicylic acid derivatives under dehydrating conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or hydroxylated derivatives.

    Reduction: Formation of amine derivatives or reduced benzoxazole rings.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenyl)-1,3-benzoxazol-5-amine
  • 2-(3,4-Difluorophenyl)-1,3-benzoxazol-7-amine
  • 2-(3,4-Difluorophenyl)-1,3-benzothiazol-6-amine

Uniqueness

2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-difluorophenyl group can enhance its binding affinity to certain targets and improve its stability compared to other benzoxazole derivatives.

Properties

Molecular Formula

C13H8F2N2O

Molecular Weight

246.21 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-1,3-benzoxazol-6-amine

InChI

InChI=1S/C13H8F2N2O/c14-9-3-1-7(5-10(9)15)13-17-11-4-2-8(16)6-12(11)18-13/h1-6H,16H2

InChI Key

GAGUTEOWIADJBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)C=C(C=C3)N)F)F

Origin of Product

United States

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